molecular formula C17H20N2O2 B12775493 Tropicamide, (R)- CAS No. 92934-63-9

Tropicamide, (R)-

Cat. No.: B12775493
CAS No.: 92934-63-9
M. Wt: 284.35 g/mol
InChI Key: BGDKAVGWHJFAGW-INIZCTEOSA-N
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Description

(+)-Tropicamide is a synthetic anticholinergic compound primarily used in ophthalmology. It is a mydriatic agent, meaning it dilates the pupil, and a cycloplegic agent, which temporarily paralyzes the ciliary muscle of the eye. This compound is often used during eye examinations to allow for a better view of the retina and other structures inside the eye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tropicamide typically involves the reaction of tropic acid with tropine. The process begins with the esterification of tropic acid, followed by the formation of an amide bond with tropine. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of (+)-Tropicamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(+)-Tropicamide undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in (+)-Tropicamide can be hydrolyzed under acidic or basic conditions to yield tropic acid and tropine.

    Oxidation: Oxidative reactions can modify the tropic acid moiety, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

    Hydrolysis: Tropic acid and tropine.

    Oxidation: Oxidized derivatives of tropic acid.

    Substitution: Various substituted tropic acid derivatives.

Scientific Research Applications

(+)-Tropicamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and amide bond formation reactions.

    Biology: Employed in studies involving the autonomic nervous system due to its anticholinergic properties.

    Medicine: Extensively used in ophthalmology for diagnostic purposes and in research on eye diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(+)-Tropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the action of acetylcholine, leading to the relaxation of the sphincter muscle of the iris and the ciliary muscle. As a result, the pupil dilates (mydriasis) and the ciliary muscle is temporarily paralyzed (cycloplegia), allowing for a thorough examination of the eye.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent used for similar purposes but with a longer duration of action.

    Cyclopentolate: Similar in function but with a faster onset and shorter duration of action compared to (+)-Tropicamide.

    Homatropine: Used for similar diagnostic purposes but less potent than (+)-Tropicamide.

Uniqueness

(+)-Tropicamide is unique due to its relatively short duration of action, making it ideal for diagnostic procedures where quick recovery of normal eye function is desired. Its rapid onset and effective mydriatic and cycloplegic properties make it a preferred choice in many clinical settings.

Properties

CAS No.

92934-63-9

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(2R)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m0/s1

InChI Key

BGDKAVGWHJFAGW-INIZCTEOSA-N

Isomeric SMILES

CCN(CC1=CC=NC=C1)C(=O)[C@@H](CO)C2=CC=CC=C2

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Origin of Product

United States

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